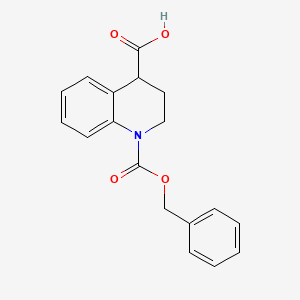

1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Historical Development of N-Protected Tetrahydroquinoline Scaffolds

The strategic incorporation of protecting groups into tetrahydroquinoline frameworks has been pivotal in enabling precise synthetic manipulations. The benzyloxycarbonyl (Cbz) group, introduced in the mid-20th century as a transient amine-protecting agent, became a cornerstone in peptide synthesis and heterocyclic chemistry due to its stability under acidic conditions and ease of removal via hydrogenolysis. Early applications of Cbz in tetrahydroquinoline systems focused on mitigating side reactions during multi-step syntheses, particularly in the construction of alkaloid analogs. For instance, Bunce and co-workers demonstrated the utility of Cbz protection in domino reductive amination-aromatic substitution sequences, which facilitated the synthesis of complex tetrahydroquinoline architectures with high diastereoselectivity.

The evolution of N-protection strategies paralleled advancements in catalytic hydrogenation and transition-metal-mediated reactions. Pd/C-catalyzed hydrogenation, as reported in the synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxamides, underscored the compatibility of Cbz groups with heterogeneous catalysis, enabling selective reductions without deprotection. This methodological synergy allowed researchers to explore tetrahydroquinoline derivatives with diverse substitution patterns, setting the stage for functionalized analogs like 1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Significance in Heterocyclic Chemistry Research

Tetrahydroquinolines occupy a privileged position in heterocyclic chemistry due to their structural resemblance to bioactive alkaloids and pharmaceutical agents. The incorporation of a carboxylic acid moiety at the C4 position introduces both steric and electronic complexity, which can modulate reactivity and intermolecular interactions. For example, in NF-κB inhibition studies, derivatives bearing electron-withdrawing groups (e.g., −CF~3~) at specific positions exhibited enhanced activity, suggesting that the C4-carboxylic acid group in related structures could serve as a hydrogen-bond donor or metal-chelating site.

The rigidity of the tetrahydroquinoline ring system, combined with the conformational flexibility of the C4-carboxylic acid substituent, makes this scaffold amenable to stereochemical control. Recent enantioselective syntheses of spiro-tetrahydroquinolines have leveraged chiral catalysts to construct quaternary stereocenters, highlighting the potential for analogous strategies in synthesizing optically pure C4-carboxylic acid derivatives. Furthermore, the electrochemical hydrocyanomethylation of quinolines demonstrates how modern techniques can introduce functional groups like cyanomethyl or carboxylic acid units under mild conditions, expanding the toolkit for derivatization.

Current Academic Interest in Carboxylic Acid-Substituted Tetrahydroquinolines

Contemporary research has prioritized the development of carboxylic acid-substituted tetrahydroquinolines as intermediates for drug discovery and materials science. The C4-carboxylic acid group enhances water solubility, making these derivatives attractive candidates for pharmacokinetic optimization. In anticancer research, tetrahydroquinoline-4-carboxylic acid derivatives have shown promise as inhibitors of transcriptional regulators like NF-κB, with 6g (IC~50~: 0.70 ± 0.071 μM) exemplifying the potency achievable through strategic substitution.

Electrochemical methods have emerged as a sustainable pathway to functionalize tetrahydroquinolines. A 2024 study demonstrated the use of acetonitrile as both a hydrogen source and cyanomethyl precursor in the hydrocyanomethylation of quinoline skeletons, yielding tetrahydroquinoline derivatives at room temperature. This approach, which avoids stoichiometric reductants, could be adapted to introduce carboxylic acid groups via subsequent oxidation or hydrolysis steps.

Additionally, the enantioselective construction of spiro-tetrahydroquinoline scaffolds has opened avenues for accessing chiral C4-carboxylic acid derivatives. By employing organocatalytic or transition-metal-catalyzed asymmetric reactions, researchers can control the stereochemistry at the C4 position, a critical factor in interactions with biological targets.

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives in NF-κB Inhibition

| Derivative | Substituents | IC~50~ (μM) | Reference |

|---|---|---|---|

| 6g | −CF~3~, −Cl | 0.70 ± 0.071 | |

| 6f | −CF~3~, −Br | 0.90 ± 0.071 | |

| KL-1156 | Lead compound | 13.3 | |

| PDTC | Reference inhibitor | 20.0 |

Properties

IUPAC Name |

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)15-10-11-19(16-9-5-4-8-14(15)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRJNMFBBDNRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and benzyl chloroformate.

Synthetic Route: One common synthetic route involves the protection of the amine group in the quinoline derivative using benzyl chloroformate, followed by carboxylation to introduce the carboxylic acid group.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production: Industrial production methods may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is recognized for its structural similarity to naturally occurring alkaloids and has been investigated for its potential therapeutic effects.

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of the tetrahydroquinoline structure can enhance cytotoxicity against various cancer cell lines, suggesting that 1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid could serve as a lead compound for developing new anticancer agents .

- Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties. Tetrahydroquinoline derivatives are being studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .

Synthetic Methodologies

The synthesis of this compound involves several advanced organic synthesis techniques:

- Diversity-Oriented Synthesis : This approach allows for the generation of a library of tetrahydroquinoline derivatives through various reaction pathways such as the Pictet–Spengler reaction and Diels-Alder cycloadditions. These methods facilitate the exploration of structure-activity relationships (SAR) essential for drug development .

- Catalytic Methods : Recent advancements have introduced catalytic systems that improve the efficiency of synthesizing tetrahydroquinoline derivatives. For example, CuBr2-catalyzed oxidation reactions have been employed to convert simpler precursors into more complex structures while maintaining high yields and selectivity .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems:

Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroquinoline-4-carboxylic acid derivatives are highly sensitive to substituent variations. Key analogs and their characteristics are summarized below:

Physicochemical Properties

- Lipophilicity : The Cbz group increases logP compared to Boc-protected analogs (e.g., 1-(tert-butoxycarbonyl) derivatives in ) .

- Solubility : Carboxylic acid at C4 improves aqueous solubility (pKa ~3–4), whereas halogen or alkyl substituents (e.g., 6-bromo in ) reduce it .

- Stability: Cbz is stable under acidic conditions but cleaved via hydrogenolysis, whereas Boc groups degrade in trifluoroacetic acid .

Biological Activity

1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic uses.

- Molecular Formula : C16H17N1O3

- Molecular Weight : 285.31 g/mol

- CAS Number : 1344102-16-4

Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant capacity of various derivatives, including this compound. The results demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 85.5 |

| Ibuprofen | 81.5 |

| Ketoprofen | 126.6 |

Anti-inflammatory Activity

The compound has shown promise in inhibiting inflammatory pathways. In vitro studies indicated that it effectively reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest potential applications in treating inflammatory diseases.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases such as Parkinson's disease, it demonstrated the ability to protect dopaminergic neurons from apoptosis induced by neurotoxic agents. This effect is attributed to the compound's ability to modulate neurotransmitter levels and inhibit oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

- Anti-inflammatory Pathways : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

- Neuroprotection : It appears to modulate dopamine metabolism and protect against caspase-mediated apoptosis in neuronal cells.

Study on Neuroprotective Effects

A study published in Neuroscience Letters examined the effects of the compound on L-DOPA-induced neurotoxicity in a rat model. The results indicated that administration of the compound significantly mitigated the neurotoxic effects associated with L-DOPA treatment by preserving dopamine levels and reducing neuronal apoptosis.

In Vitro Antioxidant Evaluation

In a comparative study assessing various tetrahydroquinoline derivatives for antioxidant activity, this compound was found to have a competitive IC50 value against established antioxidants like ibuprofen and ketoprofen.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the most reliable synthetic routes for 1-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer:

The compound can be synthesized via a multi-step process involving cyclization and protective group strategies. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediates (similar to those in ) are synthesized through base-catalyzed ester condensation, followed by benzyloxycarbonyl (Cbz) group introduction using benzyl chloroformate under anhydrous conditions . Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) and confirmed by HPLC with UV detection (λ = 254 nm).

Advanced Question: Q. How can catalyst selection and reaction kinetics improve yield in the thermolysis step of related tetrahydroquinoline derivatives?

- Methodological Answer:

Thermolysis efficiency depends on catalysts like KI (as in ), which stabilize intermediates during ring closure. Kinetic studies using in-situ FTIR or NMR can monitor reaction progress, identifying optimal temperatures (e.g., 80–100°C) and solvent systems (e.g., DMF or THF) to minimize side reactions. For example, KI-catalyzed reactions achieve >85% yield in 6 hours under reflux .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry for similar tetrahydroquinoline derivatives?

- Methodological Answer:

Single-crystal X-ray diffraction (as in ) determines bond angles and torsion angles, critical for distinguishing cis vs. trans configurations. For example, the dihedral angle between the benzyloxycarbonyl group and the tetrahydroquinoline ring should be ~15° for optimal stability .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are suitable for preliminary screening of antitubercular activity?

- Methodological Answer:

Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (ATCC 27294). Minimum inhibitory concentrations (MICs) are determined at pH 6.6, with rifampicin as a positive control (MIC ≤0.5 µg/mL). Compounds showing MIC ≤10 µg/mL warrant further study .

Advanced Question: Q. How can contradictory activity data between structural analogs be resolved?

- Methodological Answer:

Contradictions often arise from substituent positioning. For example, 4-hydroxy groups ( ) enhance antitubercular activity, while 6-methoxy groups () may reduce bioavailability. Comparative molecular field analysis (CoMFA) or docking studies (using Mtb enoyl-ACP reductase) can identify steric/electronic drivers of activity .

Stability and Reactivity

Basic Question: Q. What conditions destabilize the benzyloxycarbonyl protective group during storage?

- Methodological Answer:

The Cbz group is susceptible to acidic (pH <3) or basic (pH >10) conditions, as well as catalytic hydrogenation. Storage recommendations: anhydrous environments (<0.1% HO), inert gas (N), and temperatures ≤–20°C .

Advanced Question: Q. How do solvent polarity and temperature influence degradation pathways in aqueous solutions?

- Methodological Answer:

Accelerated stability studies (40°C/75% RH for 6 months) in buffered solutions (pH 1.2–7.4) reveal hydrolysis of the ester moiety as the primary degradation pathway. LC-MS identifies major degradation products (e.g., free carboxylic acid derivatives), with pseudo-first-order kinetics in polar solvents like methanol .

Analytical Method Development

Advanced Question: Q. What strategies validate the specificity of HPLC methods for quantifying impurities in synthesized batches?

- Methodological Answer:

Forced degradation studies (heat, light, oxidation) generate impurities, which are resolved using a C18 column (150 × 4.6 mm, 3.5 µm) with a gradient of 0.1% TFA in acetonitrile/water. Method validation follows ICH Q2(R1), ensuring resolution ≥2.0 between the analyte and nearest impurity peak .

Computational Modeling

Advanced Question: Q. How can DFT calculations predict the regioselectivity of electrophilic attacks on the tetrahydroquinoline ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.